molecular formula C7H13N3O B13320727 (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

(1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13320727
M. Wt: 155.20 g/mol
InChI Key: SBDVCNXINPNTRT-SSDOTTSWSA-N
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Description

(1S)-2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral amino alcohol characterized by a pyrazole ring substituted with an ethyl group at the N1 position and a 2-aminoethanol moiety at the C4 position. Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and cardiovascular effects, while amino alcohols are critical in β-blockers and neurotransmitter analogs .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1S)-2-amino-1-(1-ethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3/t7-/m1/s1

InChI Key

SBDVCNXINPNTRT-SSDOTTSWSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H](CN)O

Canonical SMILES

CCN1C=C(C=N1)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amino Alcohol Formation: The final step involves the addition of an amino group and a hydroxyl group to the pyrazole ring. This can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions primarily at its functional groups (hydroxyl, amino, and pyrazole ring). Key transformations include:

Oxidation of the Hydroxyl Group

The secondary alcohol (-OH) can be oxidized to a ketone using strong oxidizing agents:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidants.

  • Mechanism : The hydroxyl group is oxidized via a two-electron transfer, forming a carbonyl group.

  • Product : (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one.

Reduction of the Amino Group

The amino group (-NH₂) can be reduced to form derivatives:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

  • Mechanism : Reduction typically targets adjacent carbonyl groups, but the amino group itself may undergo transformations under specific conditions.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

  • Reagents : Alkyl halides (e.g., ethyl bromide), acyl chlorides (e.g., acetyl chloride), or other electrophiles.

  • Mechanism : The nucleophilic amino group substitutes leaving groups (e.g., halides) to form new bonds.

  • Product : N-alkylated or N-acylated derivatives.

Pyrazole Ring Reactions

The pyrazole ring undergoes alkylation or acylation:

  • Reagents : Alkyl halides, acyl chlorides, or Friedel-Crafts catalysts.

  • Mechanism : Electrophilic substitution at the pyrazole ring’s reactive positions (e.g., position 3 or 5).

  • Product : Substituted pyrazole derivatives.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Product
OxidationKMnO₄, CrO₃Acidic or basic mediumKetone derivative
ReductionNaBH₄, LiAlH₄Ethanol, THF, or waterReduced amino derivative
Substitution (N-alkylation)Ethyl bromide, NaHDMF, refluxN-ethylated amino derivative
Pyrazole alkylationAlkyl halides, AlCl₃Anhydrous conditions3/5-substituted pyrazole derivative

Oxidative Mechanism

The hydroxyl group undergoes oxidation via a cyclic transition state, leading to ketone formation. This is analogous to oxidation pathways observed in similar pyrazole-containing alcohols .

Substitution Mechanism

The amino group’s lone pair facilitates nucleophilic attack on electrophiles (e.g., alkyl halides). This reaction is accelerated in polar aprotic solvents like DMF.

Pyrazole Reactivity

The pyrazole ring’s electron-deficient nature (due to adjacent nitrogen atoms) makes positions 3 and 5 susceptible to electrophilic attack. Alkylation typically occurs at these positions under controlled conditions .

Research Findings and Limitations

  • Yield Optimization : Industrial-scale synthesis often employs continuous flow reactors to improve reaction efficiency.

  • Purification : Crystallization and chromatography are critical for isolating high-purity products.

  • Stereochemical Impact : The chiral center at the (1S) position influences reaction outcomes, particularly in substitution and oxidation pathways.

Scientific Research Applications

(1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a pyrazole ring. It is of interest in scientific research for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

(1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

  • Chemistry It can be used as a building block for synthesizing more complex molecules.
  • Biology It can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine It can be investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
  • Industry It may be utilized in developing new materials and chemical processes.

Chemical Reactions

(1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used.
  • Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule:

Compound Name Key Substituents Molecular Formula Key Features Reference
(1S)-1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol Phenyl (N1), -OH (C1) C11H12N2O Lacks amino group; phenyl increases lipophilicity vs. ethyl in target
(+)-(1R)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol Methoxyphenyl (C1), pyrazole (C2) C12H14N2O2 Methoxy group enhances solubility; stereochemistry (1R) affects activity
2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol Benzopyran, fluorine substituent C12H15FNO2 Benzopyran core increases rigidity; fluorine enhances metabolic stability

Key Observations :

  • Substituent Effects: Replacement of the ethyl group in the target compound with phenyl (as in ) increases molecular weight (188.23 vs.
  • Stereochemistry : The (1S) configuration in the target compound contrasts with the (1R) enantiomer in , which may influence receptor binding or metabolic pathways.
  • Functional Groups: The amino group in the target and the nebivolol metabolite suggests shared metabolic pathways (e.g., oxidative deamination), while the absence of this group in limits such interactions.

*Note: Molecular weight of the target is inferred from its formula (C8H14N3O), calculated as 179.22 g/mol.

Physicochemical and Chromatographic Properties

Data from enantiomeric separation studies () highlight the impact of stereochemistry on retention times:

Compound (Configuration) Retention Time (min) Optical Rotation [αD] Yield (%)
(+)-(1R)-CSA derivative 12.3 +34.5° 78
(+)-(1S)-CSA derivative 14.7 -29.8° 82

The target compound’s (1S) configuration may correlate with longer retention times compared to (1R) analogs, suggesting stronger interactions with chiral stationary phases.

Metabolic and Toxicity Profiles

  • Nebivolol Metabolite (): The metabolite 2-amino-1-(6-fluoro-benzopyran-2-yl)ethan-1-ol undergoes N-dealkylation, a pathway distinct from hydroxylation seen in other metabolites. In silico toxicity models predict moderate hepatotoxicity due to reactive intermediates.

Biological Activity

(1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and biological research. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is C7H12N4OC_7H_{12}N_4O, with a molecular weight of approximately 168.20 g/mol. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
  • Ethyl Group Introduction : Alkylation reactions using ethyl halides in the presence of a base are employed to introduce the ethyl group.
  • Amino Alcohol Formation : The final step involves adding an amino group and a hydroxyl group to the pyrazole ring through reductive amination or other methods .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure, including (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, exhibit significant anticancer activities. Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

These compounds have been linked to mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related pyrazole compounds suggest strong antibacterial activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol may possess anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

The mechanism by which (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its biological effects likely involves interactions with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
    Enzyme TargetEffect
    Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
    Protein KinasesModulation of signaling pathways

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

Study 1: Anticancer Activity

A study published in ACS Omega evaluated several pyrazole derivatives for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antiproliferative activity against breast cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various alkaloids related to (1S)-2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. The findings revealed that certain derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus, indicating potent antibacterial activity .

Q & A

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Ion-Exchange Resins : Separate amino alcohols from neutral byproducts using acidic resins .

What reaction mechanisms explain the formation of unexpected byproducts during synthesis?

Advanced Research Question
Common side reactions include:

  • N-Alkylation Competing with O-Alkylation : Controlled by steric hindrance (bulky bases favor O-alkylation) .
  • Ring-Opening Reactions : Acidic conditions may hydrolyze the pyrazole ring; monitor pH during workup .
  • Racemization : Basic conditions or prolonged heating can epimerize the chiral center; optimize reaction time and temperature .

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